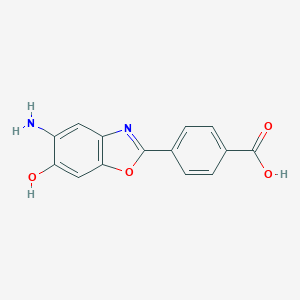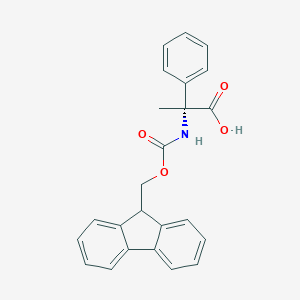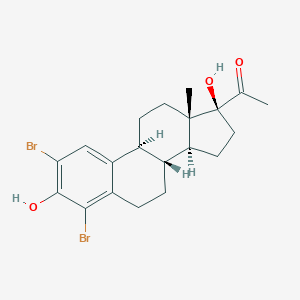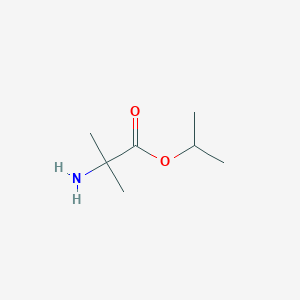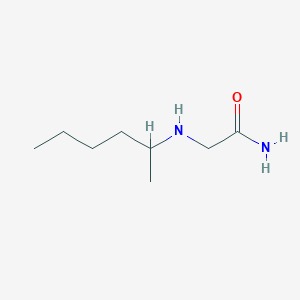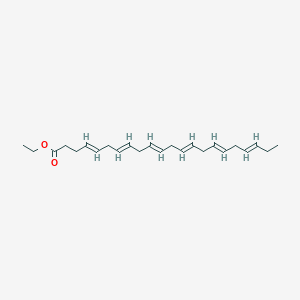
docosa-4,7,10,13,16,19-hexaenoato de etilo
Descripción general
Descripción
El docosa-4,7,10,13,16,19-hexaenoato de etilo, también conocido como el éster etílico del ácido docosahexaenoico, es un ácido graso poliinsaturado de cadena larga. Se deriva del ácido docosahexaenoico, que es un ácido graso omega-3 que se encuentra comúnmente en los aceites de pescado. Este compuesto es conocido por su papel significativo en la salud humana, particularmente en el desarrollo del cerebro y la vista.
Aplicaciones Científicas De Investigación
El docosa-4,7,10,13,16,19-hexaenoato de etilo tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los ácidos grasos poliinsaturados en diversas reacciones químicas.
Biología: El compuesto se estudia por su papel en los procesos celulares, particularmente en el contexto de la fluidez de la membrana y las vías de señalización.
Medicina: La investigación se centra en sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y neuroprotectoras. También se investiga su papel en la prevención y el manejo de enfermedades cardiovasculares.
Industria: El this compound se utiliza en la formulación de suplementos dietéticos y alimentos funcionales destinados a mejorar la salud del cerebro y la vista.
Análisis Bioquímico
Biochemical Properties
Ethyl docosa-4,7,10,13,16,19-hexaenoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of ethyl docosa-4,7,10,13,16,19-hexaenoate vary with different dosages in animal models
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El docosa-4,7,10,13,16,19-hexaenoato de etilo se sintetiza típicamente mediante la alcoholisis selectiva de ésteres etílicos de ácidos grasos originarios del aceite de atún con alcohol laurílico. Este proceso implica el uso de lipasa inmovilizada como catalizador . Las condiciones de reacción se controlan cuidadosamente para garantizar el enriquecimiento eficiente de la fracción de éster etílico.
Métodos de producción industrial
En entornos industriales, la producción de this compound implica procesos de extracción y purificación a gran escala. El aceite de atún es la fuente principal, y la reacción de alcoholisis selectiva se escala utilizando reactores industriales. El producto se purifica luego a través de diversas técnicas, como destilación y cromatografía, para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El docosa-4,7,10,13,16,19-hexaenoato de etilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo la influencia de agentes oxidantes, lo que lleva a la formación de peróxidos y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en el compuesto en enlaces simples, alterando sus propiedades químicas.
Sustitución: El grupo éster en el this compound puede experimentar reacciones de sustitución nucleofílica, donde el grupo etoxi se reemplaza por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente en condiciones suaves para evitar la sobreoxidación.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono es un método común para reducir los dobles enlaces.
Sustitución: Los nucleófilos como aminas y alcoholes se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base para facilitar la reacción.
Principales productos formados
Oxidación: Los principales productos incluyen varios peróxidos y derivados hidroxilados.
Reducción: Los productos principales son los ésteres etílicos de ácidos grasos saturados correspondientes.
Sustitución: Los productos dependen del nucleófilo utilizado, lo que da como resultado una variedad de ésteres sustituidos.
Mecanismo De Acción
El mecanismo de acción del docosa-4,7,10,13,16,19-hexaenoato de etilo implica su incorporación en las membranas celulares, donde influye en la fluidez y la función de la membrana. Interactúa con varios objetivos moleculares, incluidos los receptores y enzimas unidos a la membrana. Se sabe que el compuesto modula las vías de señalización involucradas en la inflamación y la neuroprotección, contribuyendo a sus efectos beneficiosos sobre la salud .
Comparación Con Compuestos Similares
El docosa-4,7,10,13,16,19-hexaenoato de etilo es único debido a su alto grado de insaturación y la presencia de múltiples dobles enlaces cis. Los compuestos similares incluyen:
Ácido docosahexaenoico: El compuesto original, que es un ácido graso libre en lugar de un éster.
Éster etílico del ácido eicosapentaenoico: Otro éster etílico de ácido graso omega-3 con cinco dobles enlaces.
Éster etílico del ácido alfa-linolénico: Un éster etílico de ácido graso omega-3 de cadena más corta con tres dobles enlaces.
Estos compuestos comparten beneficios para la salud similares, pero difieren en su estructura química y efectos biológicos específicos .
Propiedades
Número CAS |
84494-72-4 |
|---|---|
Fórmula molecular |
C24H36O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
ethyl docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3 |
Clave InChI |
ITNKVODZACVXDS-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Sinónimos |
(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the adsorption characteristics of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide onto different materials?
A: Research has explored the adsorption behavior of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide using two different adsorbents: silica gel [] and C18-bonded silica [].
Q2: How does the adsorption of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester compare to that of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester under similar conditions?
A: Both cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester and cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester were investigated for their adsorption behavior on C18-bonded silica from supercritical carbon dioxide []. The study revealed that under identical conditions of temperature and carbon dioxide density, cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester exhibited a higher adsorption amount compared to cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester []. This difference in adsorption behavior could be attributed to the structural differences between the two molecules, particularly the number of double bonds and chain length, influencing their interactions with the C18-bonded silica surface.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



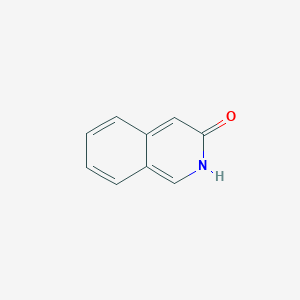

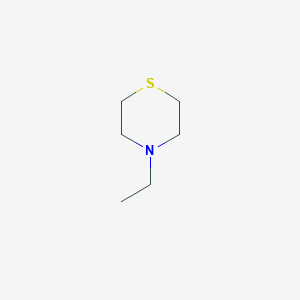

![3,3'-Oxybis[5-(trifluoromethyl)benzenamine]](/img/structure/B164774.png)
